Regioselective Bromination Preference: 4-Bromo-2,3-dihydro-1H-inden-5-ol Production Via Predictable Electrophilic Aromatic Substitution Pathway
Experimental and computational studies on the bromination of 3,4-ring-fused phenols using t-BuNH-Br demonstrate that the bromination of 2,3-dihydro-1H-inden-5-ol proceeds with predictable regioselectivity, favoring the 4-position (yielding CAS 32337-84-1) over the 6-position (yielding CAS 32337-85-2). The regiochemical outcome is governed by the combined resonance and inductive effects of the β- and γ-aliphatic substituents on the fused ring system [1]. This regioselectivity is consistent with broader class-level observations for 3,4-bis-alkylated and 3,4-ring-fused phenols, where the α- and ε-carbon atoms exhibit enhanced nucleophilicity relative to other positions [1].
| Evidence Dimension | Regioselectivity in electrophilic aromatic bromination |
|---|---|
| Target Compound Data | 4-bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-84-1): Formed via bromination at the 4-position (α-site equivalent in the ring-fused phenol framework) |
| Comparator Or Baseline | 6-bromo-2,3-dihydro-1H-inden-5-ol (CAS 32337-85-2): Formed via bromination at the 6-position (alternative site) |
| Quantified Difference | Regioselectivity preference supported by combined experimental (t-BuNH-Br) and DFT computational outcomes; the β-methyl equivalent substituent reinforces reactivity preferences through induction [1] |
| Conditions | Bromination with t-BuNH-Br; density functional theory (DFT) calculations on 3,4-ring-fused phenol model systems [1] |
Why This Matters
Understanding the regioselectivity basis enables synthetic chemists to select the appropriate starting material for a given target architecture—if a specific coupling partner must be installed ortho to the hydroxyl group (4-position), CAS 32337-84-1 is the required brominated intermediate.
- [1] Zhang, J.; Chang, X.; Bowman, E.C.; Holt, C.J.; Lodewyk, M.W.; Miller, R.M.; Xia, G. Experimental and Theoretical Investigations of the Bromination of Phenols with β and γ Aliphatic Substituents, including Rings. J. Org. Chem. 2015, 80, 9292-9296. View Source
